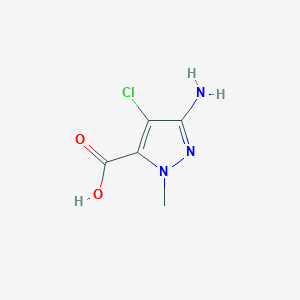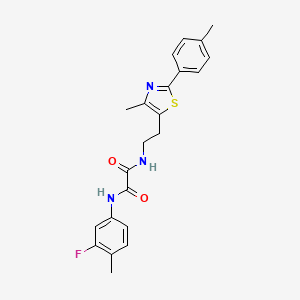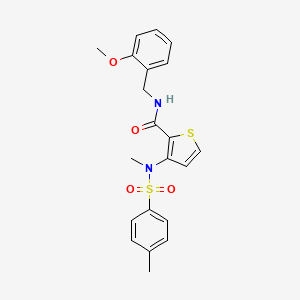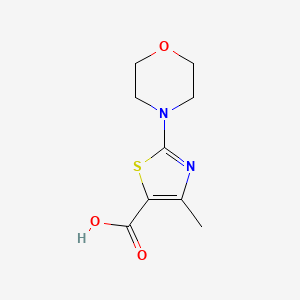
3-(1-(5-Phenylisoxazole-3-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(5-Phenylisoxazole-3-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a phenylisoxazole, a pyrrolidine, and an imidazolidinedione . The phenylisoxazole group is a five-membered aromatic ring with an oxygen and a nitrogen atom, attached to a phenyl group . The pyrrolidine is a five-membered ring with a nitrogen atom . The imidazolidinedione is a five-membered ring with two nitrogen atoms and two carbonyl groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Isoxazole rings can be synthesized using various methods, many of which involve metal-free synthetic routes .Molecular Structure Analysis
The structure of this compound would be determined by the arrangement of its functional groups and the stereochemistry of its atoms. The pyrrolidine ring, for example, is known for its stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carbonyl groups in the imidazolidinedione might be susceptible to nucleophilic attack, and the nitrogen in the pyrrolidine could potentially act as a base or a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of polar groups like carbonyl and nitrogen might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural exploration of imidazolidine-2,4-diones reveal their significant potential in the field of material science and pharmaceutical research. A study on racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione demonstrated the compound's high thermal stability and confirmed its structure through X-ray diffraction studies and DFT calculations, showcasing the precision in molecular geometry optimization and electronic spectrum analysis (Prasad et al., 2018).
Biological Activities and Pharmacological Potential
Imidazolidine-2,4-dione derivatives have been investigated for their hypoglycemic activity, as illustrated by the design, synthesis, and evaluation of thiazolidine-2,4-diones. These compounds have shown promising results in insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo, indicating potential for diabetes treatment (Oguchi et al., 2000).
Chemical Properties and Reactivity
The electrochemical properties of imidazolidine-2,4-diones have been thoroughly investigated, providing insights into their redox behavior and pKa values, thus offering a deeper understanding of their structure-activity relationships and biochemical mechanisms (Nosheen et al., 2012).
Novel Synthetic Routes and Applications
Research on imidazolidine-2,4-diones has also led to the development of novel synthetic routes, enabling the creation of structurally diverse compounds with potential applications in medicinal chemistry and material science. For example, the three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum's acid has been utilized to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, expanding the toolbox for chemical synthesis (Krylov et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Future research could involve the synthesis of this compound and the investigation of its biological activity. The pyrrolidine ring is a versatile scaffold for the development of biologically active compounds, and the phenylisoxazole group is found in many commercially available drugs . Therefore, this compound could potentially have interesting biological properties.
Eigenschaften
IUPAC Name |
3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15-9-18-17(24)21(15)12-6-7-20(10-12)16(23)13-8-14(25-19-13)11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKIYZTFIKTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Phenylisoxazole-3-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2446126.png)



![8-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446138.png)
![6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2446139.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2446140.png)



![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)
![3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2446147.png)